molecular formula C12H17FN2O6S B8623197 5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid CAS No. 876384-13-3

5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid

Cat. No.: B8623197
CAS No.: 876384-13-3
M. Wt: 336.34 g/mol
InChI Key: LKIJMPMSFGMHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid involves multiple steps, starting from the appropriate isoindole precursor. The key steps include:

    Formation of Isoindole Core: The isoindole core is synthesized through cyclization reactions involving suitable precursors.

    Introduction of Diethoxy and Fluoro Groups: The diethoxy and fluoro groups are introduced through electrophilic substitution reactions, using reagents such as diethyl sulfate and fluorinating agents.

    Sulfonation: The final step involves the sulfonation of the compound to form the sulfate salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as recrystallization and chromatography for purification.

    Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, influencing cellular signaling.

    Affect Gene Expression: Alter gene expression patterns, impacting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Isoindol-3-amine, hydrochloride (1:1)
  • 1,1-diethoxy-1H-isoindol-3-amine

Properties

CAS No.

876384-13-3

Molecular Formula

C12H17FN2O6S

Molecular Weight

336.34 g/mol

IUPAC Name

5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid

InChI

InChI=1S/C12H15FN2O2.H2O4S/c1-3-16-8-5-7-6-15-12(14)9(7)10(13)11(8)17-4-2;1-5(2,3)4/h5H,3-4,6H2,1-2H3,(H2,14,15);(H2,1,2,3,4)

InChI Key

LKIJMPMSFGMHAG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C2C(=C1)CN=C2N)F)OCC.OS(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4,5-diethoxy-3-fluorophthalonitrile (2.34 g, 10 mol) prepared in Preparation Example 1, sulfuric acid (0.56 mL, 10 mol), 20% palladium hydroxide-carbon (0.59 g, 50% hydrate) (20% palladium-carbon powder, palladium hydroxide type (hydrate), N.E. Chemical Corporation) and 1,2-dimethoxyethane (23 mL) was stirred at −23° C. under hydrogen atmosphere (atmospheric pressure) for 29 hours. After insoluble matter in the reaction mixture was filtered off, the residue was washed with methanol (23 mL), and the combined filtrate was divided into five equal portions. To one of them, triethylamine (0.14 mL, 1 mol) was added, and the mixture was stirred at 60° C. for three hours and concentrated at 40° C. under reduced pressure. Methanol (2.3 mL) and 1,2-dimethoxyethane (6.9 mL) were added to the residue, then sulfuric acid (0.11 mL, 2 mol) was added on ice, and the mixture was stirred. Precipitated crystals were filtered, washed with a 5% methanol-1,2-dimethoxyethane solution, and dried at room temperature under reduced pressure to give 0.45 g of the title compound (yield: 72%) as grayish white crystals.
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Name
palladium hydroxide carbon
Quantity
0.59 g
Type
catalyst
Reaction Step Two
Quantity
23 mL
Type
solvent
Reaction Step Two
Quantity
0.14 mL
Type
reactant
Reaction Step Three
Quantity
0.11 mL
Type
reactant
Reaction Step Four
Yield
72%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.